Calcium pyruvate

Blood acid-base physiology Alkalization Metabolic buffering

Calcium pyruvate (≥98%) eliminates the 0.21g/g sodium load of sodium pyruvate, aligning with cardiovascular health formulations. Its lower hygroscopicity ensures flowability and shelf-stability in humid climates, unlike monovalent salts. Bioavailability data confirms calcium absorption non-inferior to calcium citrate malate, making it a dual-action ingredient for bone health and metabolic support. Ideal for R&D and GMP manufacturing.

Molecular Formula C3H4CaO3
Molecular Weight 128.14 g/mol
CAS No. 52009-14-0
Cat. No. B1631132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium pyruvate
CAS52009-14-0
Molecular FormulaC3H4CaO3
Molecular Weight128.14 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)O.[Ca]
InChIInChI=1S/C3H4O3.Ca/c1-2(4)3(5)6;/h1H3,(H,5,6);
InChIKeyQUCGULSUYXHQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Pyruvate CAS 52009-14-0: Scientific Procurement and Comparator Overview


Calcium pyruvate (CAS 52009-14-0) is the calcium salt of pyruvic acid, a key metabolic intermediate in glycolysis and the tricarboxylic acid cycle. It is supplied as a white to pale-yellow crystalline powder with the molecular formula C₆H₆CaO₆ and a molecular weight of 214.19 g/mol . The compound is produced through the reaction of pyruvic acid with an inorganic calcium source such as calcium carbonate or calcium hydroxide, with commercial grades typically offering purity specifications of ≥97% to ≥99% . Unlike its free acid counterpart, calcium pyruvate exhibits markedly enhanced stability as a crystalline solid, rendering it suitable for nutritional, pharmaceutical, and industrial applications where pyruvic acid's inherent instability precludes its direct use .

Calcium Pyruvate Versus In-Class Pyruvate Salts: Why Salt Form Selection Determines Physiological and Formulation Outcomes


Calcium pyruvate cannot be interchanged with sodium pyruvate or potassium pyruvate without altering the physiological and formulation profile of the final product. Sodium pyruvate carries a sodium load of approximately 0.21 g sodium per gram of pyruvate equivalent, which is clinically relevant for individuals managing hypertension or sodium-restricted diets; calcium pyruvate eliminates this sodium burden while contributing approximately 18.7% elemental calcium by mass [1]. Furthermore, the divalent calcium cation influences the salt's physical properties—calcium pyruvate exhibits lower hygroscopicity compared to its monovalent sodium counterpart, which directly impacts the stability and shelf-life of powdered formulations in humid environments [2]. Beyond mineral composition, the selection of salt form also modulates acute physiological responses, as evidenced by differential effects on blood acid-base parameters between sodium and calcium pyruvate following equivalent pyruvate dosing [3].

Quantitative Differentiation Evidence for Calcium Pyruvate: Comparator-Based Performance Metrics


Head-to-Head Comparison of Blood Acid-Base Modulation: Sodium Pyruvate vs. Calcium Pyruvate in Healthy Humans

In a direct head-to-head comparison study (n=48 healthy participants), a single oral dose of pyruvate at 0.1 g/kg body weight administered 60 minutes prior to measurement revealed differential effects between sodium and calcium pyruvate salts on blood acid-base parameters [1]. Both salts elevated blood acid-base parameters relative to placebo; however, sodium pyruvate produced a significantly greater magnitude of blood alkalization than calcium pyruvate at the equivalent pyruvate dose [2]. This demonstrates that the counter-cation (Na⁺ vs. Ca²⁺) meaningfully modulates the systemic acid-base response independent of the pyruvate anion load.

Blood acid-base physiology Alkalization Metabolic buffering

Calcium Bioavailability of Calcium Pyruvate vs. Calcium Citrate Malate and Calcium Carbonate in Postmenopausal Women

A randomized, double-blind, four-arm, placebo-controlled crossover trial (n=12 healthy postmenopausal women) compared the bioavailability of calcium from calcium pyruvate (CaPyr), calcium citrate malate (CaCitrMalt), and calcium carbonate (CaCarb) following a 1 g oral calcium dose [1]. No statistically significant difference was found in the area under the plasma calcium concentration curve (AUC) among the three calcium sources, indicating comparable overall calcium absorption [2]. Notably, calcium pyruvate administration produced the greatest observed reduction in intact parathyroid hormone (iPTH) levels among the three supplements, though this was not statistically tested against the other groups [3]. Urinary calcium excretion in the 0–12 h interval increased after both CaCitrMalt and CaPyr administration, with the greatest values observed for CaCitrMalt [4].

Calcium bioavailability Osteoporosis prevention Mineral supplementation

Gastrointestinal Tolerability Profile: Quantified Side Effect Incidence of Calcium Pyruvate

In the crossover bioavailability study of 12 healthy postmenopausal women receiving a 1 g oral calcium dose from calcium pyruvate, gastrointestinal side effects (dyspepsia and diarrhea) were observed in 16.6% of the studied individuals following calcium pyruvate administration [1]. This quantified tolerability benchmark provides formulators with an evidence-based expectation of gastrointestinal event frequency. No serious adverse events were noted in the study [2].

Gastrointestinal tolerability Adverse event incidence Formulation safety

Sodium Load Elimination: Mineral Burden Differential Between Calcium Pyruvate and Sodium Pyruvate

Calcium pyruvate delivers pyruvate without the accompanying sodium load inherent to sodium pyruvate. Each gram of sodium pyruvate contains approximately 0.21 g of sodium, whereas calcium pyruvate contributes zero sodium while providing approximately 0.187 g (18.7%) of elemental calcium per gram of compound [1]. This differential is clinically meaningful for formulations targeting populations with hypertension, cardiovascular disease, or general sodium-restricted dietary guidelines where avoiding additional sodium intake is a formulation priority [2].

Sodium reduction Dietary mineral management Hypertension formulation

Physical Stability and Hygroscopicity Differential: Calcium Pyruvate vs. Sodium Pyruvate in Powder Formulations

Calcium pyruvate is described as 'very stable' as a white crystalline powder at room temperature, in contrast to the inherent instability and oxidative susceptibility of free pyruvic acid . Additionally, calcium pyruvate exhibits lower hygroscopicity compared to sodium pyruvate due to the divalent nature of the calcium cation, which influences moisture uptake behavior and particle integrity in powdered formulations [1]. This differential in moisture sensitivity directly impacts the shelf-life and handling characteristics of finished products, particularly those packaged in multi-serving containers or exposed to humid environments.

Powder stability Hygroscopicity Shelf-life optimization

Evidence-Based Application Scenarios for Calcium Pyruvate Procurement and Formulation


Dual-Function Calcium Fortification with Pyruvate Supplementation

Based on the bioavailability study demonstrating that calcium pyruvate provides calcium absorption statistically non-inferior to calcium citrate malate and calcium carbonate [1], procurement of calcium pyruvate is justified for formulations requiring both a metabolic pyruvate substrate and a bioavailable calcium source. This dual functionality is particularly relevant for products targeting postmenopausal bone health, where calcium supplementation is indicated and pyruvate's metabolic effects may provide additional benefits. The absence of statistically significant AUC differences among calcium sources supports the selection of calcium pyruvate as a viable alternative to conventional calcium salts in combination products [2].

Sodium-Conscious Pyruvate Formulations for Cardiovascular Health

The elimination of sodium load (~0.21 g Na⁺ per g sodium pyruvate) makes calcium pyruvate the preferred pyruvate salt for formulations targeting hypertensive, cardiovascular, or sodium-restricted consumer populations [1]. Unlike sodium pyruvate, which adds to total dietary sodium intake, calcium pyruvate delivers the pyruvate anion with a calcium cation that contributes approximately 18.7% elemental calcium [2]. This mineral substitution aligns with public health recommendations to reduce dietary sodium and represents a quantifiable formulation advantage for products in the heart health and metabolic wellness categories.

Powdered Supplement Manufacturing in High-Humidity Environments

The lower hygroscopicity of calcium pyruvate compared to sodium pyruvate [1] and its documented stability as a crystalline powder [2] make it the superior procurement choice for powdered nutraceutical and functional food formulations destined for humid climates or multi-serving packaging formats. Reduced moisture uptake mitigates clumping, preserves flowability during automated filling operations, and extends product shelf-life. Formulators manufacturing products for distribution in tropical or coastal regions should prioritize calcium pyruvate over sodium pyruvate based on this physical stability differential.

Athletic Performance Supplements Targeting Lean Body Mass Preservation

In a 30-day randomized, double-blind, placebo-controlled trial of 23 untrained females undergoing supervised exercise training, subjects receiving 5 g calcium pyruvate twice daily (10 g total daily) gained less weight (PYR: 0.3 ± 0.3 kg vs. PL: 1.2 ± 0.3 kg, p = 0.04) and lost more fat mass (PYR: -0.4 ± 0.5 kg vs. PL: +1.1 ± 0.5 kg, p = 0.03) than placebo [1]. While MANOVA analysis rendered these changes non-significant overall (p = 0.16) [2], the univariate findings suggest calcium pyruvate may attenuate exercise-associated weight gain and promote fat loss during training initiation. This evidence supports procurement for formulations targeting body recomposition outcomes, particularly in untrained populations initiating exercise programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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